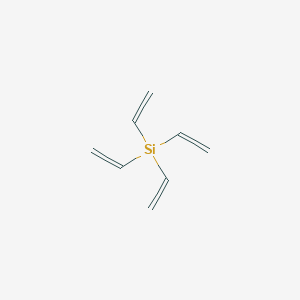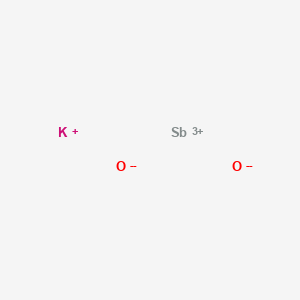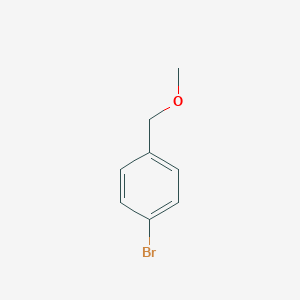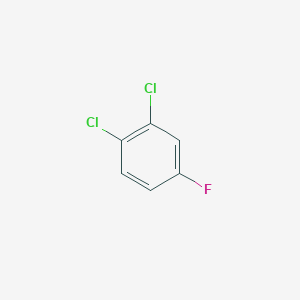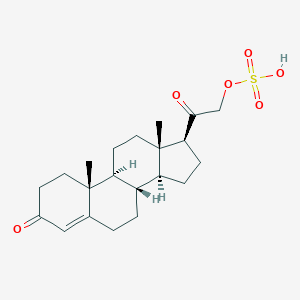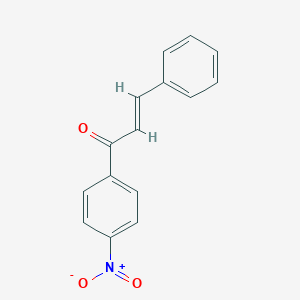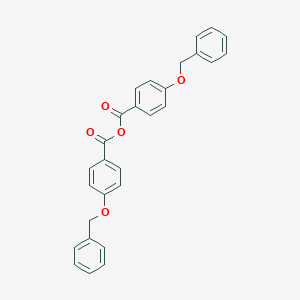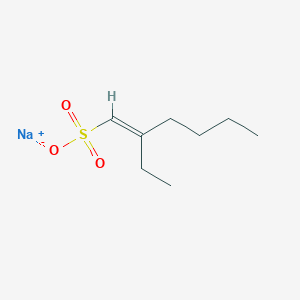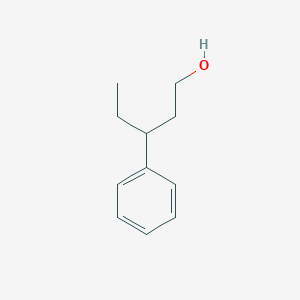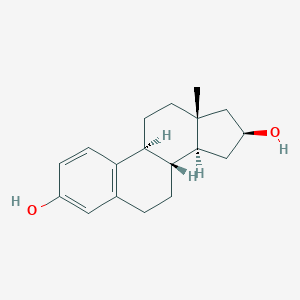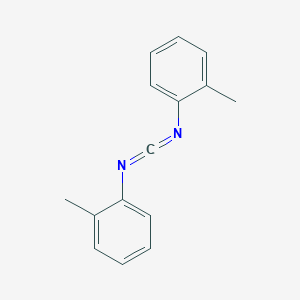
Di-o-tolylcarbodiimide
概要
説明
Di-o-tolylcarbodiimide is a type of carbodiimide . Carbodiimides are functional groups with the formula RN=C=NR, which are exclusively synthetic . Dialkylcarbodiimides are stable, and some diaryl derivatives tend to convert to dimers and polymers upon standing at room temperature .
Synthesis Analysis
Carbodiimides can be synthesized from thioureas and ureas . A classic route to carbodiimides involves dehydrosulfurization of thioureas, with mercuric oxide as a typical reagent . The dehydration of N,N’-dialkylureas also gives carbodiimides . Isocyanates can be converted to carbodiimides with the loss of carbon dioxide .Molecular Structure Analysis
From the perspective of bonding, carbodiimides are isoelectronic with carbon dioxide . The N=C=N core is relatively linear and the C-N=C angles approach 120° . The C=N distances are short, nearly 120 pm, as is characteristic of double bonds .Chemical Reactions Analysis
Compared to other heteroallenes, carbodiimides are very weak electrophiles and only react with nucleophiles in the presence of catalysts, such as acids . Carbodiimides are reagents for the Moffatt oxidation, a protocol for conversion of an alcohol to a carbonyl (ketone or aldehyde) using dimethyl sulfoxide as the oxidizing agent .Physical And Chemical Properties Analysis
Di-o-tolylcarbodiimide has a molecular weight of 222.28500, a density of 0.98g/cm3, and a boiling point of 381.9ºC at 760mmHg . Its molecular formula is C15H14N2 .科学的研究の応用
Di-o-tolylcarbodiimide plays a role in peptide synthesis. Cavallaro et al. (2001) explored its use in the solid-phase synthesis of cyclic analogues related to the hypoglycaemic peptide hGH[6–13]. They found that it can be employed to minimize the formation of intermolecular oligomeric by-products in peptide synthesis (Cavallaro, Thompson, & Hearn, 2001).
In a study by Maekawa, Ohta, and Tominaga (2005), Di-o-tolylcarbodiimide was used to study vibrational dynamics in liquids through infrared spectroscopy. This highlights its application in understanding solvation dynamics or frequency fluctuations in hydrogen-bonding solvents (Maekawa, Ohta, & Tominaga, 2005).
Hayes et al. (1998) identified Di-o-tolylcarbodiimide as an irritant and contact sensitizer, emphasizing its implications in occupational health, particularly for individuals in chemical and pharmaceutical industries and research laboratories (Hayes, Gerber, Griffey, & Meade, 1998).
Di-o-tolylcarbodiimide's reactivity has been explored in the context of chemical reactions. Birdwhistell, Lanza, and Pasos (1999) investigated its role in carbodiimide metathesis catalyzed by vanadium oxo and imido complexes, which is significant in understanding its chemical behavior (Birdwhistell, Lanza, & Pasos, 1999).
Its toxicological profile has been studied extensively. A National Toxicology Program report (2007) provided detailed insights into the toxicology and carcinogenesis of Di-o-tolylcarbodiimide in animal models, which is crucial for understanding its safety profile (National Toxicology Program, 2007).
特性
InChI |
InChI=1S/C15H14N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-10H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNCSCMYYGONLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883668 | |
| Record name | Benzenamine, N,N'-methanetetraylbis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-o-tolylcarbodiimide | |
CAS RN |
1215-57-2 | |
| Record name | N,N′-Methanetetraylbis[2-methylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N'-methanetetraylbis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N'-methanetetraylbis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N'-methanetetraylbis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methanetetrayldi-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


